4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide
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Overview
Description
4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide is an aromatic amide.
Scientific Research Applications
Antibacterial Activity
A study by Desai et al. (2001) synthesized compounds structurally related to 4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide and evaluated their in vitro growth inhibitory activity against various microbes like E. coli, S. aureus, and Salmonella typhi (Desai et al., 2001).
Heterocyclic Synthesis
Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which could be related to the chemical structure of interest (Kumar et al., 2013).
Synthesis of Formazans
Sah et al. (2014) discussed the synthesis of formazans from a base that shares a similar thiazole structure, demonstrating applications in creating compounds with potential antimicrobial properties (Sah et al., 2014).
Anticonvulsant Applications
Kubicki et al. (2000) studied the crystal structures of anticonvulsant enaminones, including compounds with thiazole structures, highlighting their potential in medicinal chemistry (Kubicki et al., 2000).
Enaminonitriles in Heterocyclic Synthesis
Fadda et al. (2012) utilized enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, indicating the versatility of thiazole-based compounds in creating diverse heterocyclic structures (Fadda et al., 2012).
Antimicrobial Activity Study
Kolisnyk et al. (2015) synthesized novel derivatives of thieno[2,3-d]pyrimidine-6-carboxamides and evaluated their antimicrobial activity, demonstrating another potential application of thiazole-related compounds (Kolisnyk et al., 2015).
Conformational Features and Aggregation
Nagarajaiah and Begum (2014) studied thiazolo[3,2-a]pyrimidines to understand their conformational features and how structural modifications affect supramolecular aggregation, relevant for designing drugs with specific properties (Nagarajaiah & Begum, 2014).
Electromagnetic Studies
Kathal et al. (2020) analyzed sulphonamide azomethines, including compounds with thiazole structures, for their voltammetric behavior, indicating potential in electromagnetic applications (Kathal et al., 2020).
Anticancer Evaluation
Ravinaik et al. (2021) designed and synthesized a series of benzamides with thiazole structures, evaluating their anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
properties
Product Name |
4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide |
---|---|
Molecular Formula |
C19H17N3O3S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-methyl-2-[(2-phenoxyacetyl)amino]-N-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H17N3O3S/c1-13-17(18(24)21-14-8-4-2-5-9-14)26-19(20-13)22-16(23)12-25-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,21,24)(H,20,22,23) |
InChI Key |
WEQYSAYUKCUIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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